molecular formula C21H18N4O3 B14939797 5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol

5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B14939797
M. Wt: 374.4 g/mol
InChI Key: BOJLFTQBXCLOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-methoxyaniline with 2-methoxybenzaldehyde, followed by cyclization with a suitable pyrimidine precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: It has shown promise as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A related compound with a similar core structure but different substituents.

    2-(2-Methoxyanilino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but lacks the methoxy group on the phenyl ring.

    2-(2-Methoxyanilino)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methoxy group at a different position on the phenyl ring.

Uniqueness

The uniqueness of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at specific positions can enhance its ability to interact with molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-5-(2-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N4O3/c1-27-16-9-5-3-7-13(16)14-11-12-22-19-18(14)20(26)25-21(24-19)23-15-8-4-6-10-17(15)28-2/h3-12H,1-2H3,(H2,22,23,24,25,26)

InChI Key

BOJLFTQBXCLOEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.